molecular formula C16H25N3O4 B2819563 tert-butyl 3-(2-ethoxy-2-oxoethyl)-8-methyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate CAS No. 2177266-51-0

tert-butyl 3-(2-ethoxy-2-oxoethyl)-8-methyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate

Cat. No.: B2819563
CAS No.: 2177266-51-0
M. Wt: 323.393
InChI Key: UEROASIQYOHRSQ-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-ethoxy-2-oxoethyl)-8-methyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a tert-butyl ester group, an ethoxy group, and a dihydroimidazo[1,2-a]pyrazine core, making it a unique molecule for study and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-ethoxy-2-oxoethyl)-8-methyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate typically involves multi-step organic synthesis. The process may start with the preparation of the dihydroimidazo[1,2-a]pyrazine core, followed by the introduction of the tert-butyl ester and ethoxy groups through esterification and alkylation reactions. Common reagents used in these steps include tert-butyl alcohol, ethyl chloroformate, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-ethoxy-2-oxoethyl)-8-methyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The ethoxy and tert-butyl ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: The compound could be explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, or antimicrobial activities.

    Industry: It may find applications in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism by which tert-butyl 3-(2-ethoxy-2-oxoethyl)-8-methyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into specific binding sites, potentially modulating biological pathways and leading to desired effects. Detailed studies on its binding affinity, specificity, and downstream effects are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (2-ethoxy-2-oxoethyl)glycinate: This compound shares the tert-butyl and ethoxy groups but has a different core structure.

    Tert-butyl 2-aminoethoxycarbamate: Similar in having a tert-butyl group, but differs in the presence of an aminoethoxy group.

Uniqueness

Tert-butyl 3-(2-ethoxy-2-oxoethyl)-8-methyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate is unique due to its dihydroimidazo[1,2-a]pyrazine core, which imparts distinct chemical and biological properties. This core structure can influence the compound’s reactivity, stability, and interaction with biological targets, setting it apart from other similar compounds.

Properties

IUPAC Name

tert-butyl 3-(2-ethoxy-2-oxoethyl)-8-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O4/c1-6-22-13(20)9-12-10-17-14-11(2)18(7-8-19(12)14)15(21)23-16(3,4)5/h10-11H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEROASIQYOHRSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CN=C2N1CCN(C2C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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